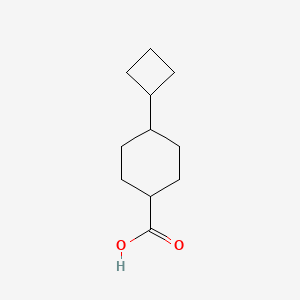

(1r,4r)-4-Cyclobutylcyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1r,4r)-4-Cyclobutylcyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1955474-80-2 . It has a molecular weight of 182.26 and its IUPAC name is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h8-10H,1-7H2,(H,12,13)/t9-,10- . This indicates that the molecule consists of 11 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications

Environmental and Health Assessments

- Environmental Exposure to Plasticizers: A study highlighted the environmental exposure to 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), a plasticizer used to replace phthalates. It focused on the measurement of DINCH metabolites in urine, suggesting their potential as biomarkers for DINCH exposure assessment, even at environmental levels (Silva et al., 2013).

Synthetic and Material Chemistry

- Synthesis and Polymerization of Functional Cyclic Esters: Research on the synthesis and polymerization of new cyclic esters containing functional groups derived from cyclohexanone demonstrates the utility of cyclohexane derivatives in creating hydrophilic aliphatic polyesters. This illustrates the cyclohexane framework's versatility in designing materials with specific properties (Trollsås et al., 2000).

Catalysis and Organic Synthesis

- Selective Activation of C–H Bonds by Iron Catalyst: A study explored the use of a carboxyl-containing bipyridine ligand in an iron catalyst to activate secondary C–H bonds in cycloalkanes. This work opens possibilities for selective oxidation processes, highlighting the cyclohexane structure's role in developing new catalytic methodologies (Shi et al., 2013).

Environmental Degradation Pathways

- Anaerobic Degradation of Naphthalene: Research identified cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid as a metabolite in the anaerobic degradation pathway of naphthalene, suggesting the importance of cyclohexane derivatives in understanding biodegradation mechanisms of aromatic compounds (Weyrauch et al., 2017).

Supramolecular Chemistry

- Supramolecular Architectures: A study on the supramolecular architectures of cyclohexane-1,3cis,5cis-tricarboxylic acid in acid-base complexes revealed various acid motifs, including tapes, sheets, and networks. This underscores the potential of cyclohexane carboxylic acids in constructing complex supramolecular structures (Shan et al., 2003).

Safety and Hazards

properties

IUPAC Name |

4-cyclobutylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h8-10H,1-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMXPEPDNJXDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclobutylcyclohexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

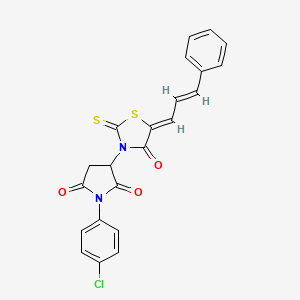

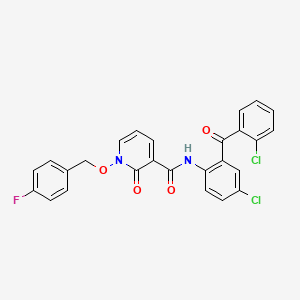

![2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2667895.png)

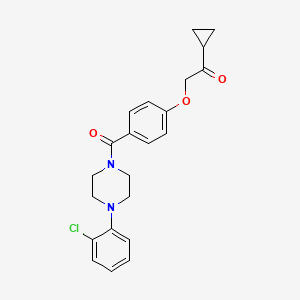

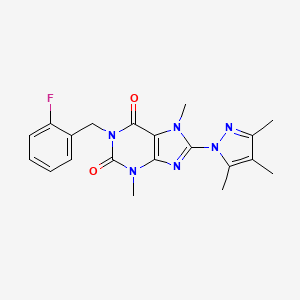

![1-[1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2667904.png)

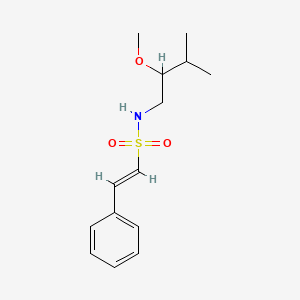

![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2667907.png)

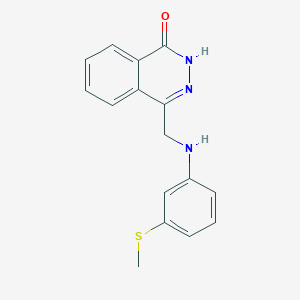

![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)